4-Methoxy Propranolol

Vue d'ensemble

Description

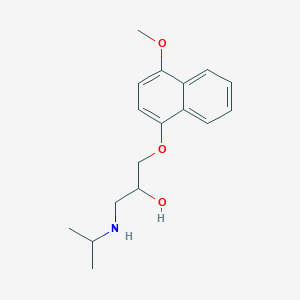

4-Methoxy Propranolol is a derivative of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is primarily used as an intermediate in the synthesis of 4-Hydroxy Propranolol . It has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Propranolol can be adapted from the methods used for 4-Hydroxy Propranolol. One common method involves the reaction of 4-Methoxy-1-naphthol with potassium carbonate in methylethylketone (MEK) and epichlorohydrin. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of Propranolol and its derivatives often involves the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. This process is facilitated by a phase transfer catalyst and a reaction solvent under alkaline conditions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy Propranolol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its corresponding quinone derivative.

Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical synthesis .

Applications De Recherche Scientifique

Scientific Research Applications

4-Methoxy propranolol serves multiple roles across different research domains:

1. Chemistry

- Synthesis Studies : It is utilized to explore the stereoselective synthesis and reactions of beta-blockers, aiding in understanding the structural modifications that affect pharmacological activity.

- Intermediate in Drug Development : The compound is often used as an intermediate in synthesizing other beta-blockers, contributing to the development of new pharmaceuticals.

2. Biology

- Beta-Adrenergic Receptor Research : The compound is employed to study the interactions with beta-adrenergic receptors, providing insights into their physiological roles and mechanisms .

- Metabolism Studies : Research indicates that this compound undergoes glucuronidation, which is critical for understanding its metabolic pathways and pharmacokinetics .

3. Medicine

- Therapeutic Investigations : Its potential therapeutic effects are being explored for conditions such as cardiovascular diseases and anxiety disorders. Research has shown efficacy in managing symptoms related to these conditions .

- Off-Label Uses : Similar to propranolol, this compound may be investigated for off-label applications like performance anxiety and migraine prophylaxis .

Data Table: Comparative Analysis of Propranolol Derivatives

| Compound Name | Type | Main Application | Unique Features |

|---|---|---|---|

| Propranolol | Non-selective beta-blocker | Hypertension, anxiety | Prototype for beta-blockers |

| This compound | Chiral derivative | Research on beta-blockers | Unique methoxy substitution affecting properties |

| Atenolol | Selective beta-1 blocker | Hypertension | More selective than propranolol |

| Metoprolol | Selective beta-1 blocker | Hypertension, heart failure | Similar to atenolol but with different kinetics |

| Nadolol | Non-selective beta-blocker | Angina, hypertension | Longer duration of action compared to propranolol |

Case Studies

Case Study 1: Pharmacokinetics of this compound

A study investigated the pharmacokinetics of this compound in comparison with its parent compound. Results indicated that the methoxy group significantly influenced the drug's absorption and metabolism, leading to variations in efficacy and side effects when used in therapeutic settings. The findings suggest that structural modifications can optimize drug performance.

Case Study 2: Beta-Blockade Efficacy

In clinical trials focusing on anxiety disorders, this compound demonstrated notable efficacy in reducing physiological symptoms such as tachycardia and sweating. The study highlighted its potential as a treatment option for performance anxiety, paralleling the effects observed with traditional propranolol but with variations due to its unique chemical structure.

Mécanisme D'action

4-Methoxy Propranolol, like its parent compound Propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. This mechanism involves the inhibition of cyclic AMP (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Propranolol: The parent compound, widely used as a beta-blocker.

4-Hydroxy Propranolol: A major metabolite of Propranolol with similar pharmacological activity.

Metoprolol: Another beta-blocker with selective action on beta-1 adrenergic receptors

Uniqueness: 4-Methoxy Propranolol is unique due to its specific structural modification, which allows it to serve as an intermediate in the synthesis of other derivatives. Its distinct chemical properties make it valuable in various synthetic and research applications .

Activité Biologique

4-Methoxy Propranolol, a derivative of the well-known nonselective beta-blocker propranolol, has garnered interest in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various cell types, and relevant case studies.

This compound primarily functions as a beta-adrenergic receptor antagonist. By blocking the beta-1 and beta-2 adrenergic receptors, it inhibits the physiological effects of catecholamines such as epinephrine and norepinephrine. This blockade leads to several cardiovascular effects, including:

- Decreased heart rate

- Reduced myocardial contractility

- Lowered blood pressure

Additionally, this compound has been shown to influence various signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating cardiovascular functions .

Inhibition of Cell Proliferation and Migration

Recent studies have highlighted the compound's effects on human umbilical vein endothelial cells (HUVEC). Research indicates that this compound can significantly inhibit the proliferation and migration of these cells while promoting apoptosis. The following key findings were noted:

- Increased Apoptosis : Treatment with varying concentrations (50, 100, 150 μmol/L) resulted in a significant increase in the apoptosis rate compared to control groups (P<0.05).

- Decreased Migration : The wound healing assay demonstrated a reduced ability for cell migration in treated groups.

- Inhibition of Tube Formation : The number of tube formation nodes and total tube length were significantly lower in treated cells (P<0.05).

- Downregulation of Key Proteins : Expression levels of SOX18, MMP-7, and VEGFA were notably decreased in response to treatment .

Case Studies

- Treatment of Airway Hemangiomas : A notable case report documented the successful use of propranolol (and by extension, its derivatives) for treating airway hemangiomas in infants. The patient showed complete resolution of airway compromise after six weeks of treatment with oral propranolol at a dosage of 2 mg/kg/day .

- Post-Traumatic Stress Disorder (PTSD) : In a clinical trial involving PTSD patients, administering propranolol shortly after trauma reactivation led to significant reductions in PTSD symptoms compared to placebo groups. This suggests that this compound may have similar applications in managing stress-related disorders .

Research Findings

A comprehensive analysis was conducted to evaluate the metabolic pathways and pharmacokinetics associated with this compound. The compound undergoes glucuronidation primarily through UGT1A9 and UGT2A1 enzymes, producing distinct glucuronides that may affect its bioavailability and therapeutic efficacy .

Comparative Table: Biological Activities of Propranolol vs. This compound

| Activity/Effect | Propranolol | This compound |

|---|---|---|

| Beta-Adrenergic Blockade | Yes | Yes |

| Apoptosis Induction | Moderate | High |

| Inhibition of Migration | Moderate | High |

| Tube Formation Inhibition | Moderate | High |

| Clinical Applications | Cardiovascular issues, anxiety management | Potential for hemangiomas, PTSD |

Propriétés

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939925 | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18507-09-0 | |

| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.